Alverine hydrochloride

概要

説明

Alverine hydrochloride is a smooth muscle relaxant primarily used to treat functional gastrointestinal disorders such as irritable bowel syndrome and diverticular disease. It is also effective in alleviating painful menstruation caused by muscle spasms in the uterus. The compound works by directly acting on the smooth muscle in the gut and uterus, causing it to relax and thereby relieving symptoms associated with muscle spasms .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of alverine hydrochloride involves the allylation of ethylamine hydrochloride with (E)-1,3-dichloropropene. This reaction is typically carried out under controlled conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves rigorous quality control measures to ensure the consistency and safety of the final product. The use of advanced analytical techniques such as high-performance liquid chromatography (HPLC) ensures the purity and potency of the compound .

化学反応の分析

Reaction Pathway

The synthesis typically involves a two-step process:

-

Alkylation of ethylamine :

-

Salt formation :

Key Reaction Data

| Step | Reactants | Conditions | Yield |

|---|---|---|---|

| Alkylation | 3-phenyl-bromopropane + ethylamine HCl | 85–90°C, NaOH, phase-transfer catalyst | 76–96% |

| Salt formation | Alverine free base + citric acid | Ethanol, room temperature | 42–63% |

Metabolic Reactions

Alverine undergoes extensive hepatic metabolism, primarily via hydroxylation and glucuronidation.

Metabolic Pathways

-

Hydroxylation :

-

N-deethylation :

-

Glucuronidation :

Analytical Data for Metabolites (Method A & B)

| Analyte | Ion Transition (m/z) | Collision Energy (V) |

|---|---|---|

| Alverine | 282.194 → 91.200 | 37 |

| 4-Hydroxy alverine | 298.169 → 106.900 | 37 |

| N-desethyl alverine | 253.989 → 90.600 | 35 |

| 4-Hydroxy alverine glucuronide | 474.256 → 298.000 | 39 |

Research Findings

-

Pharmacokinetic Variability :

Alverine exhibits high inter-individual variability in metabolism (CV >100% for AUC), linked to genetic polymorphisms in hydroxylation enzymes . -

Stability :

Degrades rapidly in plasma (t<sub>½</sub> ~3–5 hours), necessitating stabilizers like EDTA in bioanalytical assays . -

Synthetic Optimization :

Patents highlight solvent systems (e.g., ethanol/water) and recrystallization techniques to achieve >95% purity .

科学的研究の応用

Gastrointestinal Disorders

Alverine hydrochloride is widely recognized for its efficacy in treating gastrointestinal disorders, particularly irritable bowel syndrome (IBS). It acts as an antispasmodic agent, helping to relieve symptoms such as abdominal pain and bloating. Clinical studies have demonstrated that alverine can significantly improve symptoms of IBS when used in combination with other agents like simethicone .

Clinical Efficacy

- A multicenter study involving 640 IBS patients showed that a combination of alverine citrate (60 mg) and simethicone (300 mg) taken three times daily for four weeks resulted in significant reductions in abdominal pain and bloating, along with improved quality of life scores .

Anti-Inflammatory Properties

Recent research has highlighted the anti-inflammatory effects of this compound. A study indicated that alverine reduces the production of nitric oxide and pro-inflammatory cytokines in macrophage cell lines, suggesting a potential role in managing inflammatory conditions .

Smooth Muscle Relaxation

Alverine's primary mechanism involves the modulation of calcium influx in smooth muscle cells. By inhibiting calcium uptake, it effectively reduces muscle contractions. Experimental studies have shown that alverine can decrease mechanoreceptor responses to stimuli in the gastrointestinal tract .

Experimental Findings

- In anesthetized cat models, alverine was shown to reduce responses from vagal sensory endings, indicating its effectiveness in modulating gastrointestinal motility .

Pharmacokinetics and Metabolism

Pharmacokinetic studies have been conducted to understand the absorption and metabolism of this compound. A study developed analytical methods for quantifying alverine and its metabolites in biological samples, providing insights into its pharmacokinetic profile .

Analytical Methods

- Two methods were validated for analyzing alverine: one for quantifying the parent compound and its metabolites, and another for glucuronide derivatives. These methods utilized high-performance liquid chromatography coupled with mass spectrometry to ensure accuracy and reliability .

Potential in Mitochondrial Dysfunction

Recent patents suggest exploring alverine's potential applications in treating diseases associated with mitochondrial dysfunction. This emerging area indicates a broader scope for alverine beyond gastrointestinal applications, potentially extending into metabolic disorders .

Cosmetic Applications

Alverine has also been investigated for its use as a slimming agent in cosmetic formulations. Its ability to act as an adrenergic beta-3 receptor agonist may facilitate fat reduction processes when applied topically .

Randomized Controlled Trials

Several randomized controlled trials have assessed the efficacy of alverine in various clinical settings:

- A double-blind trial evaluated the effects of alverine citrate combined with simethicone on patients undergoing colonoscopy, demonstrating reduced intubation time without significant adverse effects .

- Another study focused on the improvement of visceral sensitivity in IBS patients after treatment with alverine citrate, showing a significant increase in pain threshold among participants .

Animal Models

Animal studies have provided further evidence of alverine's efficacy:

作用機序

Alverine hydrochloride exerts its effects by acting directly on the smooth muscle in the gut and uterus, causing it to relax. This action is mediated through its antagonistic effect on 5HT1A receptors, which reduces rectal hypersensitivity and prevents muscle spasms. By relaxing the smooth muscle, this compound alleviates symptoms such as abdominal pain, bloating, constipation, and diarrhea associated with irritable bowel syndrome and other gastrointestinal disorders .

類似化合物との比較

Similar Compounds

Dicyclomine: Another antispasmodic used to treat irritable bowel syndrome.

Hyoscine: Used for its antispasmodic and antiemetic properties.

Mebeverine: A smooth muscle relaxant used to treat irritable bowel syndrome.

Otilonium: Used for its antispasmodic effects in gastrointestinal disorders.

Pinaverium: Another antispasmodic used to treat gastrointestinal disorders.

Trimebutine: Used for its antispasmodic and prokinetic effects

Uniqueness

Alverine hydrochloride is unique in its specific action on the smooth muscle of the gut and uterus, with minimal effects on other smooth muscles such as those in the heart and blood vessels. This selective action makes it particularly effective in treating gastrointestinal and uterine muscle spasms without causing significant side effects in other parts of the body .

特性

CAS番号 |

5982-87-6 |

|---|---|

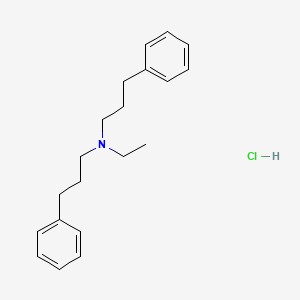

分子式 |

C20H28ClN |

分子量 |

317.9 g/mol |

IUPAC名 |

ethyl-bis(3-phenylpropyl)azanium;chloride |

InChI |

InChI=1S/C20H27N.ClH/c1-2-21(17-9-15-19-11-5-3-6-12-19)18-10-16-20-13-7-4-8-14-20;/h3-8,11-14H,2,9-10,15-18H2,1H3;1H |

InChIキー |

ZKRKHXXSBDSIKQ-UHFFFAOYSA-N |

SMILES |

CCN(CCCC1=CC=CC=C1)CCCC2=CC=CC=C2.Cl |

正規SMILES |

CC[NH+](CCCC1=CC=CC=C1)CCCC2=CC=CC=C2.[Cl-] |

外観 |

Solid powder |

Key on ui other cas no. |

5982-87-6 |

純度 |

>98% (or refer to the Certificate of Analysis) |

関連するCAS |

150-59-4 (Parent) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

alverine alverine citrate alverine hydrochloride Spasmaverine Spasmonal |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。